molecular formula C13H9ClN4OS B4318421 1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea

1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea

Cat. No.: B4318421
M. Wt: 304.76 g/mol
InChI Key: SJUYDROOOFMMHL-UHFFFAOYSA-N
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Description

N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The structure of N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea consists of a benzothiadiazole ring fused with a urea moiety, which is further substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea typically involves the reaction of 2,1,3-benzothiadiazole with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)-2-furancarboxamide
  • N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide

Uniqueness

N-2,1,3-benzothiadiazol-4-yl-N’-(2-chlorophenyl)urea is unique due to its specific substitution pattern and the presence of both benzothiadiazole and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4OS/c14-8-4-1-2-5-9(8)15-13(19)16-10-6-3-7-11-12(10)18-20-17-11/h1-7H,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUYDROOOFMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=NSN=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea
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1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea
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1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea
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1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea
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1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea
Reactant of Route 6
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1-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chlorophenyl)urea

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